5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of boron-based heterocycles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar substitution and hydrolysis reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex boron-based compounds.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the enzyme’s catalytic domain, inhibiting its activity and thereby reducing the production of inflammatory cytokines . This interaction is facilitated by the boron atom within the compound, which enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its PDE4 inhibitory activity and use in treating atopic dermatitis.
Benzo[c][1,2,5]oxadiazoles: Recognized for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also known for their pharmacological activities, including anticancer properties.
Uniqueness
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Its ability to inhibit PDE4 with high selectivity makes it a valuable compound for therapeutic applications, particularly in inflammatory and autoimmune diseases.
Properties
Molecular Formula |
C9H13BClNO2 |
---|---|
Molecular Weight |
213.47 g/mol |
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9;/h3-5,12H,11H2,1-2H3;1H |
InChI Key |
FALOICUFIXUWGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=C(C=C2)N)C(O1)(C)C)O.Cl |
Origin of Product |
United States |
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